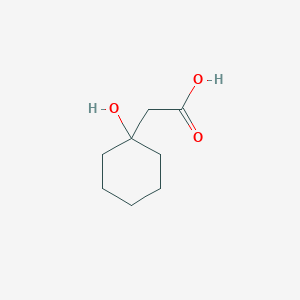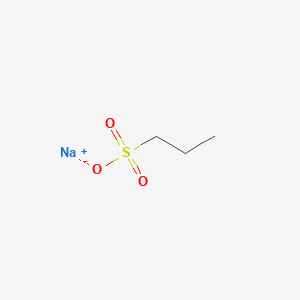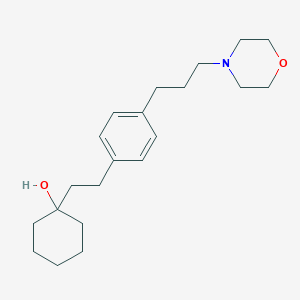
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)-, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the cannabinoid receptors and has been used for scientific research purposes.
Wirkmechanismus
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- is a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates downstream signaling pathways, leading to various cellular responses. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has been shown to have a high affinity for the CB1 receptor, which is responsible for its potent effects.
Biochemische Und Physiologische Effekte
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, induce sedation and hypothermia, and alter mood and behavior. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has also been shown to have addictive properties and can lead to dependence and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors and can be used to investigate their role in various physiological and pathological processes. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- is also relatively stable and can be stored for long periods, making it suitable for use in long-term experiments. However, Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- also has several limitations. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- is also highly potent and can be difficult to dose accurately, leading to potential safety concerns.
Zukünftige Richtungen
There are several future directions for research on Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)-. One area of research is to investigate its potential therapeutic applications. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has been shown to have analgesic and anti-inflammatory effects, and further research could explore its potential use in treating chronic pain and inflammation. Another area of research is to investigate the long-term effects of Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- on the brain and behavior. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has addictive properties, and further research could explore the potential for dependence and withdrawal symptoms. Finally, research could investigate the effects of Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- on different cell types and tissues to gain a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- involves the reaction of 1-(4-bromophenyl)propan-2-one with 3-morpholinopropylamine in the presence of sodium borohydride. This reaction produces the intermediate 1-(4-bromophenyl)-2-methylamino-propan-1-ol, which is then reacted with cyclohexanone in the presence of trifluoroacetic acid to produce Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)-. The synthesis of Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has been used for scientific research purposes to investigate the cannabinoid receptors and their role in various physiological and pathological processes. It has been used to study the effects of cannabinoids on pain, inflammation, anxiety, and addiction. Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- has also been used to investigate the pharmacological properties of synthetic cannabinoids and their potential therapeutic applications.
Eigenschaften
CAS-Nummer |
14893-39-1 |
|---|---|
Produktname |
Cyclohexanol, 1-(p-(3-morpholinopropyl)phenethyl)- |
Molekularformel |
C21H33NO2 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
1-[2-[4-(3-morpholin-4-ylpropyl)phenyl]ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H33NO2/c23-21(11-2-1-3-12-21)13-10-20-8-6-19(7-9-20)5-4-14-22-15-17-24-18-16-22/h6-9,23H,1-5,10-18H2 |
InChI-Schlüssel |
PBILSTNXJYPMFU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CCC2=CC=C(C=C2)CCCN3CCOCC3)O |
Kanonische SMILES |
C1CCC(CC1)(CCC2=CC=C(C=C2)CCCN3CCOCC3)O |
Andere CAS-Nummern |
14893-39-1 |
Synonyme |
1-[2-[p-(3-Morpholinopropyl)phenyl]ethyl]-1-cyclohexanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



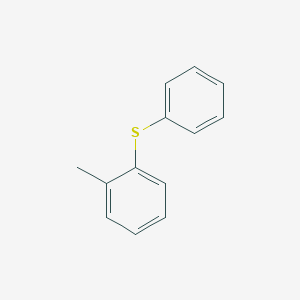
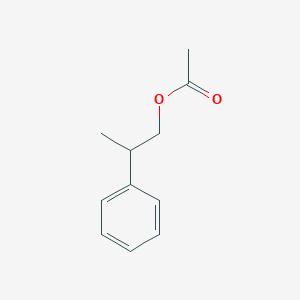
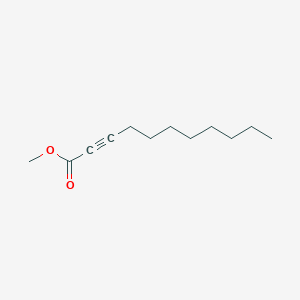
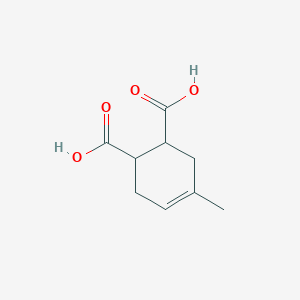
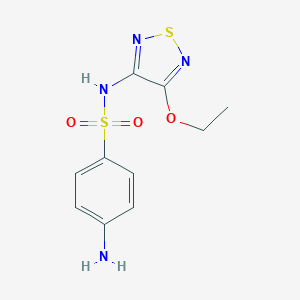
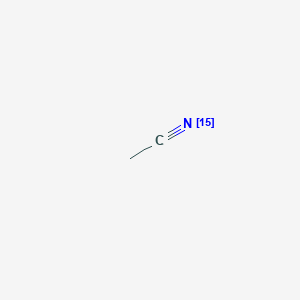
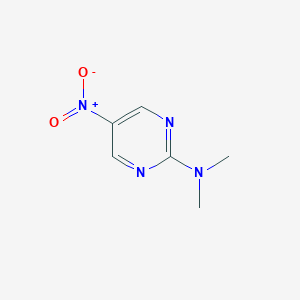
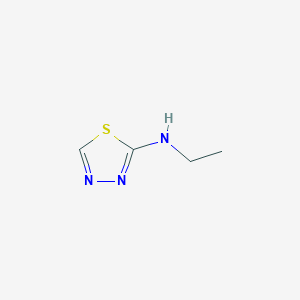
![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)

